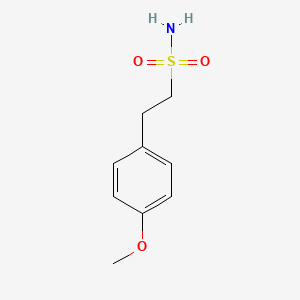

2-(4-Methoxyphenyl)ethane-1-sulfonamide

Description

BenchChem offers high-quality 2-(4-Methoxyphenyl)ethane-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methoxyphenyl)ethane-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-methoxyphenyl)ethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S/c1-13-9-4-2-8(3-5-9)6-7-14(10,11)12/h2-5H,6-7H2,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRJBARRRFGZDIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular weight and formula of 2-(4-Methoxyphenyl)ethane-1-sulfonamide

An In-depth Technical Guide to 2-(4-Methoxyphenyl)ethane-1-sulfonamide

Executive Summary

This technical guide provides a comprehensive overview of 2-(4-Methoxyphenyl)ethane-1-sulfonamide, a molecule of interest within the broader class of sulfonamides. While specific literature on this exact compound is nascent, this document leverages established principles of organic chemistry and the extensive knowledge base of the sulfonamide scaffold to present its core physicochemical properties, a robust proposed synthetic route, detailed protocols for structural characterization, and a scientific rationale for its potential applications in drug discovery. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this compound in their research endeavors.

Introduction: The Scientific Context of 2-(4-Methoxyphenyl)ethane-1-sulfonamide

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, having been integral to the development of the first commercially available antimicrobial agents, known as "sulfa drugs".[1] Since that initial breakthrough, the sulfonamide scaffold has proven to be remarkably versatile, featuring in a wide array of therapeutics including anticancer, antiviral, and anti-inflammatory agents.[2][3] The enduring success of this moiety is attributed to its unique properties: it is a rigid, polar functional group that can act as a hydrogen bond donor and acceptor, often serving as a bioisostere for amide bonds with improved metabolic stability.[4]

2-(4-Methoxyphenyl)ethane-1-sulfonamide incorporates this critical pharmacophore linked to a 4-methoxyphenyl group via an ethyl bridge. This combination of structural motifs suggests potential for biological activity, making it a compound of interest for further investigation. This guide serves to provide the foundational knowledge required for its synthesis, characterization, and exploration.

Core Molecular Properties

The fundamental identity of a compound is defined by its molecular formula and weight. These properties are crucial for stoichiometric calculations in synthesis and for interpretation of mass spectrometry data.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃NO₃S | PubChem |

| Molecular Weight | 215.27 g/mol | PubChem |

| Monoisotopic Mass | 215.06161 Da | PubChem |

| IUPAC Name | 2-(4-methoxyphenyl)ethanesulfonamide | PubChem |

| InChI Key | RRJBARRRFGZDIX-UHFFFAOYSA-N | PubChem |

| Canonical SMILES | COC1=CC=C(C=C1)CCS(=O)(=O)N | PubChem |

Proposed Synthesis and Purification Protocol

Rationale for Synthetic Strategy

The proposed synthesis begins with the commercially available precursor, 2-(4-methoxyphenyl)ethylamine. The conversion of an amine to a sulfonamide is a classic and high-yielding transformation. The Hinsberg reaction, which typically uses a sulfonyl chloride and a base, is a foundational method for this conversion.[5] For the synthesis of a primary sulfonamide (R-SO₂NH₂), a two-step procedure starting from the corresponding amine is often employed. This involves reaction with an excess of sulfuryl chloride (SO₂Cl₂) to form the sulfamoyl chloride intermediate, which is then quenched with aqueous ammonia.

Visualized Synthetic Workflow

Caption: Proposed synthetic workflow for 2-(4-Methoxyphenyl)ethane-1-sulfonamide.

Step-by-Step Experimental Protocol

-

Preparation of the Reaction Vessel: A three-necked round-bottom flask is flame-dried under an inert atmosphere (e.g., nitrogen or argon) and equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

-

Formation of the Sulfamoyl Chloride Intermediate:

-

Dissolve 2-(4-methoxyphenyl)ethylamine (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM).

-

Cool the solution to 0 °C using an ice bath.

-

Add sulfuryl chloride (SO₂Cl₂) (≥ 2.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

-

Ammonia Quench:

-

In a separate vessel, prepare a solution of aqueous ammonia (e.g., 28-30% NH₄OH) and cool it in an ice bath.

-

Slowly and carefully add the reaction mixture containing the sulfamoyl chloride intermediate to the cold ammonia solution with vigorous stirring. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.

-

Continue stirring for an additional 1-2 hours, allowing the mixture to gradually warm to room temperature.

-

-

Work-up and Isolation:

-

If a precipitate (the desired product) forms, it can be collected by vacuum filtration, washed with cold water, and dried.

-

If the product remains in solution, the organic layer is separated. The aqueous layer is extracted three times with DCM or ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

-

Alternatively, if the crude product is an oil or an impure solid, it can be purified by flash column chromatography on silica gel.

-

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized 2-(4-Methoxyphenyl)ethane-1-sulfonamide is paramount. A combination of spectroscopic techniques provides a comprehensive structural analysis.[6]

Predicted Spectroscopic Data

The following table summarizes the expected spectroscopic signatures for the target molecule.

| Technique | Expected Observations |

| ¹H NMR | ~7.1-7.2 ppm: 2H, doublet (aromatic protons ortho to the ethyl group). ~6.8-6.9 ppm: 2H, doublet (aromatic protons meta to the ethyl group). ~4.5-5.0 ppm: 2H, broad singlet (NH₂ protons of the sulfonamide). ~3.8 ppm: 3H, singlet (OCH₃ protons). ~3.2-3.4 ppm: 2H, triplet (CH₂ adjacent to the sulfonamide). ~2.9-3.1 ppm: 2H, triplet (CH₂ adjacent to the aromatic ring). |

| ¹³C NMR | ~158 ppm: Quaternary carbon attached to the methoxy group. ~130 ppm: Two aromatic CH carbons. ~130 ppm: Quaternary aromatic carbon attached to the ethyl group. ~114 ppm: Two aromatic CH carbons. ~55 ppm: OCH₃ carbon. ~53 ppm: CH₂ carbon adjacent to the sulfonamide. ~35 ppm: CH₂ carbon adjacent to the aromatic ring. |

| FT-IR (cm⁻¹) | 3400-3200: Two bands, N-H stretching (primary sulfonamide). 3100-3000: Aromatic C-H stretching. 2950-2850: Aliphatic C-H stretching. 1350-1310: Asymmetric S=O stretching. 1170-1150: Symmetric S=O stretching. 1250-1240: C-O stretching of the methoxy group. |

| Mass Spec (EI) | m/z ~215: Molecular ion peak [M]⁺. Key Fragments: Loss of SO₂NH₂ (m/z ~135), cleavage of the ethyl bridge. |

Rationale for Spectroscopic Assignments

-

¹H NMR: The distinct electronic environments of the aromatic protons, due to the electron-donating methoxy group, result in separate signals. The ethyl bridge protons will appear as two triplets due to coupling with each other. The sulfonamide protons are often broad due to quadrupole relaxation and exchange with trace water.

-

FT-IR: The two strong absorption bands for the S=O stretches are highly characteristic of the sulfonamide group.[7] Similarly, the two distinct N-H stretching bands are indicative of a primary sulfonamide.

-

Mass Spectrometry: The molecular ion peak confirms the molecular weight. The fragmentation pattern provides evidence of the different structural components of the molecule.

Scientific Rationale for Potential Applications

The structural features of 2-(4-Methoxyphenyl)ethane-1-sulfonamide suggest several avenues for investigation in drug discovery.

The Sulfonamide Pharmacophore

The sulfonamide group is a privileged scaffold in medicinal chemistry.[1] Its derivatives have demonstrated a wide range of biological activities, including:

-

Antimicrobial Activity: By mimicking p-aminobenzoic acid (PABA), sulfonamides can inhibit the bacterial enzyme dihydropteroate synthase, which is essential for folic acid synthesis.[1]

-

Anticancer Activity: Many sulfonamides act as enzyme inhibitors, targeting pathways crucial for cancer cell proliferation, such as carbonic anhydrases.[3]

-

Anti-inflammatory Activity: Certain sulfonamides are known to be selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.

Role of the 4-Methoxyphenyl Group

The 4-methoxyphenyl group is frequently found in bioactive compounds. The methoxy group is an electron-donating group that can influence the electronic properties of the aromatic ring, potentially affecting binding to biological targets. It can also participate in hydrogen bonding and can be a site for metabolism.

Visualizing Key Structural Features

Caption: Key structural motifs and their potential roles in biological activity.

Conclusion

2-(4-Methoxyphenyl)ethane-1-sulfonamide is a molecule with significant potential, stemming from its incorporation of the proven sulfonamide pharmacophore. This guide provides a robust framework for its synthesis, purification, and comprehensive characterization. The proposed protocols are based on reliable and well-documented chemical principles, ensuring a high probability of success for researchers venturing into the study of this compound. The outlined rationale for its potential biological applications offers a starting point for its investigation in various therapeutic areas. As with any novel compound, careful experimental validation of the proposed methods and predicted data is essential.

References

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150.

-

Sulfonamide - Wikipedia. (n.d.). Wikipedia. [Link]

- Design, synthesis and biological evaluation of arylsulfonamides as ADAMTS7 inhibitors. (n.d.). RSC Publishing.

-

Amines to Sulfonamides: The Hinsberg Test. (2023). JoVE. [Link]

- Recent Advances in the Chemistry and Biological Activity of Sulfonamide Deriv

-

Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2025). PubMed. [Link]

-

Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. (n.d.). PubMed. [Link]

-

Metal-free efficient synthesis of aryl sulfonamides from N-hydroxy sulfonamide and amines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Macmillan Group - Princeton University. [Link]

-

Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. (2018). PubMed. [Link]

-

2-(4-methoxyphenyl)ethane-1-sulfonamide. (n.d.). PubChem. [Link]

-

Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. (2022). MDPI. [Link]

Sources

- 1. ajchem-b.com [ajchem-b.com]

- 2. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. jove.com [jove.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

Comprehensive Synthesis Guide: 2-(4-Methoxyphenyl)ethane-1-sulfonamide

CAS Number: 76653-15-1

Molecular Formula: C

Executive Summary & Strategic Analysis

This technical guide details the synthesis of 2-(4-methoxyphenyl)ethane-1-sulfonamide , a primary sulfonamide featuring a phenethyl backbone. Unlike aromatic sulfonamides (e.g., sulfanilamide) derived directly from chlorosulfonation of arenes, this target requires installing the sulfonyl moiety on an alkyl chain. Direct chlorosulfonation of phenethyl substrates is contraindicated as it predominantly yields ring-substituted products due to the directing effects of the electron-rich methoxy group.

Therefore, this guide prioritizes two distinct, field-proven methodologies:

-

Method A (The "Strecker-Sulfite" Route): A robust, scalable 3-step sequence ideal for multi-gram to kilogram production. It utilizes the nucleophilic displacement of an alkyl halide by sulfite.

-

Method B (The "Grignard-Sulfinyl" Route): A modern, chemoselective approach for medicinal chemistry applications, utilizing the t-BuONSO reagent to convert Grignard reagents directly to primary sulfonamides in one step.

Retrosynthetic Logic

The structural disconnection centers on the C-S bond. The most reliable precursor is 1-(2-bromoethyl)-4-methoxybenzene (CAS 14425-64-0), which is commercially available or easily synthesized from the corresponding alcohol.

Caption: Figure 1. Retrosynthetic analysis showing the classical disconnection to the alkyl bromide precursor.

Method A: Scalable Synthesis (Strecker-Sulfite Protocol)

This route is preferred for scale-up due to the low cost of reagents (sodium sulfite, thionyl chloride) and ease of purification (crystallization).

Phase 1: Nucleophilic Substitution (Strecker Reaction)

Reaction:

The primary challenge here is the solubility mismatch between the organic halide and the inorganic sulfite. A phase-transfer catalyst (PTC) or a specific solvent system is required to drive kinetics.

Protocol:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

-

Solvent System: Prepare a 2:1 mixture of Water:Ethanol. The ethanol solubilizes the bromide, while water dissolves the sulfite.

-

Reagents:

-

Execution:

-

Dissolve

in water.[3] Add the ethanol and the bromide. -

Heat to reflux (approx. 85°C) for 12–16 hours.

-

Monitoring: Monitor consumption of bromide by TLC (Hexane/EtOAc 4:1). The product sulfonate is essentially immobile on silica.

-

-

Isolation:

-

Cool the mixture to 0°C. The sodium sulfonate salt often precipitates.

-

If no precipitate forms, evaporate ethanol under reduced pressure. The salt will crystallize from the concentrated aqueous phase.

-

Filter the white solid and wash with cold ethanol to remove residual bromide. Dry in a vacuum oven at 60°C.

-

Phase 2: Activation (Chlorination)

Reaction:

Protocol:

-

Safety Note: This reaction generates HCl gas. Use a caustic scrubber.

-

Reagents:

-

1.0 eq Sodium 2-(4-methoxyphenyl)ethanesulfonate (Dry)

-

1.1 eq Phosphorus Pentachloride (

)

-

-

Execution:

-

Suspend the dry sulfonate salt in anhydrous Dichloromethane (DCM) (0.5 M concentration).

-

Add

portion-wise at 0°C to control exotherm. -

Allow to warm to room temperature and stir for 4 hours.

-

Alternative: For larger scales, neat thionyl chloride (

) with a catalytic amount of DMF can be used at reflux, but

-

-

Work-up:

-

Quench the reaction by pouring onto crushed ice/water.

-

Extract immediately with DCM (

). -

Wash organic layer with cold saturated

(to remove acidic byproducts) and brine. -

Dry over

and concentrate in vacuo to yield the sulfonyl chloride as a pale yellow oil or low-melting solid. Use immediately in Phase 3.

-

Phase 3: Amidation

Reaction:

Protocol:

-

Reagents:

-

1.0 eq 2-(4-methoxyphenyl)ethanesulfonyl chloride

-

Excess Ammonia (

) (28% aqueous solution or ammonia gas).

-

-

Execution:

-

Dissolve the sulfonyl chloride in THF or Dioxane (to ensure miscibility).

-

Cool to 0°C.[4]

-

Add 28% aqueous

(5–10 equivalents) dropwise. -

Stir at room temperature for 2 hours.

-

-

Purification:

-

Evaporate the organic solvent (THF).

-

The product usually precipitates from the remaining aqueous layer.

-

Filter the solid.[5]

-

Recrystallization: Recrystallize from Ethanol/Water (1:1) to obtain pure 2-(4-methoxyphenyl)ethane-1-sulfonamide .

-

Method B: Modern MedChem Route (Grignard-Sulfinyl)

For rapid synthesis of analogues or small-scale library generation, the traditional route is tedious. A modern approach uses the

Reference: Willis, M. C. et al. "Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO." Organic Letters, 2020.

Protocol

-

Grignard Preparation:

-

React 1-(2-bromoethyl)-4-methoxybenzene with Mg turnings in anhydrous THF to form the Grignard reagent: (4-methoxyphenethyl)magnesium bromide .

-

-

Coupling:

-

Cool the Grignard solution (1.0 M) to -78°C.

-

Add

-BuONSO (1.2 eq) dissolved in THF. -

Warm to room temperature over 2 hours.

-

-

Deprotection:

-

The intermediate sulfinylamine is treated in situ (or after workup) with aqueous HCl.

-

This cleaves the

-butyl group, releasing the primary sulfonamide.

-

-

Advantages: Avoids handling toxic

/

Quantitative Data & Process Parameters

| Parameter | Method A (Sulfite) | Method B (Grignard) |

| Overall Yield | 60–75% | 70–85% |

| Step Count | 3 | 2 (One-pot potential) |

| Atom Economy | Moderate (Stoichiometric waste) | High |

| Scalability | High (kg scale) | Low/Medium (g scale) |

| Safety Profile | Corrosive ( | Pyrophoric (Grignard) |

| Critical Impurity | Sulfonic ester (dimer) | Homocoupling (Wurtz) |

Experimental Workflow Diagram

Caption: Figure 2. Step-by-step workflow for the scalable Strecker-Sulfite synthesis (Method A).

Critical Control Points & Troubleshooting

Moisture Control in Step 2

The transition from Sulfonate Salt to Sulfonyl Chloride is the most failure-prone step.

-

Issue: Residual water in the sodium sulfonate salt reacts with

to form phosphoric acid and HCl, destroying the reagent and reducing yield. -

Solution: The sulfonate salt must be dried to constant weight at 100°C under high vacuum (

mbar) before reaction. Azeotropic distillation with toluene is recommended for large batches.

Dimer Formation

During the reaction of Sulfonyl Chloride with Ammonia:

-

Issue: The product sulfonamide (

) can react with remaining sulfonyl chloride ( -

Solution: Maintain a high local concentration of ammonia. Add the sulfonyl chloride solution slowly into a rapidly stirring excess of ammonia, rather than adding ammonia to the chloride.

Safety: PCl5 Handling

is a moisture-sensitive, corrosive solid. It sublimes at 100°C.-

Protocol: Weigh in a glovebox or use a solids addition funnel under nitrogen flow. Quenching

reactions releases massive amounts of HCl gas; ensure scrubber capacity is sufficient.

References

-

Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent t-BuONSO. Source: Organic Letters (ACS Publications), 2020. Context: Describes the modern organometallic route (Method B) for converting Grignard reagents to sulfonamides. [Link]

-

1-(2-Bromoethyl)-4-methoxybenzene (Precursor Data). Source: PubChem / NIST. Context: Physical properties and safety data for the starting alkyl halide.[3] [Link]

-

Synthesis of Sulfonamides via Sulfonyl Chlorides. Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Context: Standard operating procedures for the conversion of sulfonic acids/salts to chlorides and amides (Method A). [Link]

Sources

- 1. 1-(2-Bromoethyl)-4-methoxybenzene | C9H11BrO | CID 84427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzene, 1-(2-bromoethyl)-4-methoxy- [webbook.nist.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of Action for Phenethyl-Benzenesulfonamide Derivatives

Targeting Carbonic Anhydrase Isoforms in Hypoxic Oncology and Metabolic Regulation

Executive Summary

This technical guide analyzes the mechanism of action (MoA) of phenethyl-benzenesulfonamide derivatives , a specialized class of pharmacological agents designed to inhibit specific isoforms of Carbonic Anhydrase (CA). Unlike first-generation sulfonamides (e.g., acetazolamide) which promiscuously inhibit widespread cytosolic isoforms (CA I, CA II), phenethyl-substituted derivatives leverage a hydrophobic "tail" approach to achieve high selectivity for tumor-associated (CA IX, XII) and mitochondrial (CA VA, VB) isoforms. This selectivity is the cornerstone of their therapeutic potential in hypoxic solid tumors and metabolic disorders.

Molecular Mechanism: The "Tail" Interaction Hypothesis

The core efficacy of phenethyl-benzenesulfonamide derivatives lies not just in the zinc-binding sulfonamide head, but in the phenethyl (phenethane) tail which exploits specific hydrophobic pockets within the enzyme's active site.

1.1 The Zinc Coordination (Orthosteric Anchor)

The primary interaction follows the classical sulfonamide inhibition mechanism. The deprotonated sulfonamide moiety (

-

Interaction: The nitrogen atom coordinates directly to the

ion at the bottom of the active site cone. -

Displacement: This binding displaces the zinc-bound water molecule/hydroxide ion (

), which is the catalytic nucleophile required for the hydration of -

Result: Catalytic arrest of the enzyme.

1.2 The Phenethyl "Tail" (Selectivity Driver)

This is the differentiating factor for this chemical series.

-

Structural Logic: The active sites of CA isoforms differ subtly in the hydrophobic and hydrophilic residues lining the cavity entrance.

-

Mechanism: The phenethyl moiety extends away from the zinc ion, interacting with the hydrophobic sub-pocket formed by residues such as Val121, Leu198, and Trp209 (numbering based on hCA II alignment).

-

Causality: By optimizing the length (ethyl linker) and substitution of the phenyl ring, these derivatives induce a "induced fit" or lock into a conformation that is sterically favorable in CA IX (cancer target) but unfavorable in CA II (off-target), thereby reducing systemic side effects like paresthesia or metabolic acidosis.

Biological Signaling Pathway: Hypoxia-Induced Survival

In the context of oncology, these derivatives function by disrupting the pH regulatory machinery essential for tumor survival under hypoxia.

2.1 The Target: CA IX in the Hypoxic Tumor Microenvironment

Solid tumors often outgrow their blood supply, creating regions of hypoxia.

-

HIF-1

Stabilization: Hypoxia prevents the degradation of Hypoxia-Inducible Factor 1 -

Transcriptional Upregulation: HIF-1

translocates to the nucleus and drives the overexpression of CA IX. -

pH Regulation: CA IX localizes to the cell surface, catalyzing the hydration of extracellular

to- is imported to buffer intracellular pH (pHi).

- remains extracellular, acidifying the tumor microenvironment (pHe), which promotes metastasis and degrades the extracellular matrix.

2.2 Drug Action

Phenethyl-benzenesulfonamides inhibit extracellular CA IX.

-

Consequence: Rapid accumulation of intracellular acid (decreased pHi) and normalization of extracellular pH.

-

Outcome: The loss of the pH gradient triggers apoptosis and reduces the invasive potential of the cancer cells.

2.3 Visualization: Hypoxia Survival & Drug Intervention

Caption: The HIF-1α/CA IX axis in hypoxic tumors. Phenethyl-sulfonamides block CA IX, disrupting pH regulation and forcing apoptosis.

Experimental Protocols for Validation

To establish the MoA and selectivity profile of a phenethyl-benzenesulfonamide derivative, the following self-validating workflow is required.

3.1 Stopped-Flow

Hydration Assay (Kinetics)

This is the gold standard for determining the inhibition constant (

-

Principle: Measures the rate of acidification of the medium during

hydration using a pH indicator. -

Protocol:

-

Buffer Prep: 20 mM Hepes (pH 7.5), 20 mM

(to maintain ionic strength). -

Indicator: Phenol red (0.2 mM).

-

Enzyme: Recombinant hCA I, II, IX, and XII (concentrations ~5–10 nM).

-

Substrate: Saturated

solution. -

Measurement: Rapid mixing in a Stopped-Flow apparatus (e.g., Applied Photophysics). Monitor absorbance drop at 557 nm.

-

Calculation: Fit the initial velocity data to the Michaelis-Menten equation. Determine

and convert to

-

3.2 X-Ray Crystallography (Structural Proof)

To confirm the "tail" interaction hypothesis.

-

Protocol:

-

Co-crystallization: Incubate hCA II (surrogate for structural resolution) with the derivative at 5x molar excess.

-

Crystal Growth: Hanging drop vapor diffusion method using ammonium sulfate as precipitant.

-

Diffraction: Collect data at a synchrotron source (resolution < 2.0 Å).

-

Refinement: Use Phenix or Refmac5. Look specifically for electron density in the hydrophobic pocket (Val121 region) corresponding to the phenethyl group.

-

3.3 Experimental Workflow Visualization

Caption: Integrated workflow for validating phenethyl-sulfonamide derivatives, moving from kinetics to structural confirmation and cellular efficacy.

Quantitative Performance Data

The following table summarizes typical kinetic data for optimized phenethyl-benzenesulfonamide derivatives, highlighting the selectivity profile required for a successful candidate.

| Isoform | Physiological Role | Target Type | Typical | Selectivity Ratio (vs CA II) |

| hCA I | Cytosolic (RBCs) | Off-Target | > 10,000 nM | > 1000 |

| hCA II | Cytosolic (Ubiquitous) | Off-Target | > 500 nM | Reference |

| hCA IX | Transmembrane (Tumor) | Primary Target | < 10 nM | > 50 |

| hCA XII | Transmembrane (Tumor) | Secondary Target | < 25 nM | > 20 |

| hCA VA | Mitochondrial | Metabolic Target | < 50 nM | > 10 |

Note: High

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

-

Güzel, O., et al. (2009). Carbonic anhydrase inhibitors.[1][2][3][4][5][6][7] Aromatic/heterocyclic sulfonamides incorporating phenacetyl, pyridylacetyl and thienylacetyl tails act as potent inhibitors of human mitochondrial isoforms VA and VB.[7] Bioorganic & Medicinal Chemistry. Link

-

Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery. Link

-

Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II adduct with a benzenesulfonamide derivative. Biochimie. Link

-

McDonald, P. C., et al. (2012). Targeting the tumor microenvironment: the role of carbonic anhydrase IX. Frontiers in Physiology. Link

Sources

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfonamides and sulfonylated derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phthalazine Sulfonamide Derivatives as Carbonic Anhydrase Inhibitors. Synthesis, Biological and in silico Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of carbonic anhydrase II by sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Green Synthesis of Sulfonamide Derivatives as Human Carbonic Anhydrase Isoforms I, II, IX, XII Inhibitors and Antioxidants: Comprehensive Insights From Biological Evaluation and In-Depth In Silico Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Document: Carbonic anhydrase inhibitors. Aromatic/heterocyclic sulfonamides incorporating phenacetyl, pyridylacetyl and thienylacetyl tails act as po... - ChEMBL [ebi.ac.uk]

Technical Guide: Safety, Toxicity, and Handling of 2-(4-Methoxyphenyl)ethane-1-sulfonamide

This guide provides an in-depth technical analysis of 2-(4-Methoxyphenyl)ethane-1-sulfonamide , a specialized research compound often utilized in medicinal chemistry for structure-activity relationship (SAR) studies involving carbonic anhydrase inhibition and sulfonamide pharmacophores.

CAS Number: 76653-15-1

Molecular Formula: C

Part 1: Executive Technical Summary

2-(4-Methoxyphenyl)ethane-1-sulfonamide is an organic compound featuring a primary sulfonamide group attached to a phenylethyl scaffold. Unlike the "sulfa drugs" (sulfanilamides) used clinically as antibiotics, this compound lacks the p-aminoaryl moiety responsible for the classic bacteriostatic mechanism (dihydropteroate synthase inhibition). Instead, its structural profile aligns with Carbonic Anhydrase (CA) inhibitors , where the unsubstituted sulfonamide moiety (-SO

Key Distinction for Researchers:

-

Structural Class: Aliphatic Sulfonamide (Sulfamoylated Alkane).

-

Primary Hazard: Irritation (Skin/Eye/Respiratory).[2]

-

Allergy Profile: Lower risk of Stevens-Johnson Syndrome (SJS) compared to arylamine sulfonamides, due to the absence of the aniline structural alert.

Part 2: Chemical Identity & Physicochemical Properties

The following data characterizes the compound for identification and experimental verification.

| Property | Specification | Note |

| IUPAC Name | 2-(4-Methoxyphenyl)ethane-1-sulfonamide | |

| CAS Number | 76653-15-1 | |

| SMILES | COC1=CC=C(C=C1)CCS(=O)(=O)N | Useful for cheminformatics |

| InChIKey | RRJBARRRFGZDIX-UHFFFAOYSA-N | Unique Identifier |

| Molecular Weight | 215.27 g/mol | |

| Physical State | Solid (Crystalline powder) | Typical for primary sulfonamides |

| Solubility | DMSO, Methanol, Ethyl Acetate | Limited water solubility |

| pKa (Sulfonamide) | ~10.0 - 10.5 | Weakly acidic proton on -NH |

| H-Bond Donors | 1 (Sulfonamide -NH | |

| H-Bond Acceptors | 3 (Sulfonyl O, Methoxy O) |

Part 3: Hazard Identification (GHS Classification)

As a research chemical without a fully harmonized REACH registration, the following classification is derived from Quantitative Structure-Activity Relationship (QSAR) analysis and standard protocols for phenylethyl-sulfonamide derivatives.

GHS Label Elements[2][6]

-

Signal Word: WARNING

-

Pictogram: GHS07 (Exclamation Mark)

Hazard Statements (H-Codes)

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Statements (P-Codes)

-

P280: Wear protective gloves/eye protection/face protection.[2]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do.[2] Continue rinsing.[2]

Part 4: Toxicological Profile & Mechanism

Mechanism of Action: Carbonic Anhydrase Inhibition

The primary biological interaction of unsubstituted sulfonamides is the inhibition of Carbonic Anhydrase (CA) isozymes.

-

Zinc Binding: The sulfonamide nitrogen (in its deprotonated form, R-SO

NH -

Selectivity: The phenylethyl tail provides hydrophobic interactions within the enzyme pocket. Researchers should anticipate off-target enzymatic inhibition if using this compound in phenotypic screens.

Allergenic Potential (The "Sulfa" Myth)

There is a critical toxicological distinction between this compound and antibiotic sulfonamides:

-

Antibiotics (e.g., Sulfamethoxazole): Contain an arylamine (N4-nitrogen) attached to the benzene ring. This group is metabolically oxidized to a reactive hydroxylamine, which acts as a hapten and triggers hypersensitivity (SJS/TEN).

-

2-(4-Methoxyphenyl)ethane-1-sulfonamide: Lacks the arylamine. The sulfonamide is attached to an aliphatic ethyl chain.

Metabolic Stability

The methoxy group (-OCH

Part 5: Safe Handling & Synthesis Workflow

Experimental Safety Protocol

The following Graphviz diagram outlines the decision logic for handling this compound in a research laboratory, emphasizing the hierarchy of controls.

Figure 1: Laboratory safety workflow for handling 2-(4-Methoxyphenyl)ethane-1-sulfonamide, prioritizing respiratory protection against dust.

Synthesis Context

For researchers synthesizing this compound, the typical route avoids the use of dangerous chlorosulfonic acid directly on the ring (which would yield the wrong isomer). Instead, a nucleophilic substitution on the alkyl chain is used.

Recommended Route:

-

Precursor: 2-(4-Methoxyphenyl)ethyl bromide.

-

Sulfonation: Reaction with Sodium Sulfite (Na

SO -

Activation: Chlorination with Thionyl Chloride (SOCl

) or POCl -

Amination: Reaction with Ammonia (NH

) or Ammonium Hydroxide

Part 6: Emergency & First Aid Procedures

| Scenario | Immediate Action | Rationale |

| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. | Compound is a respiratory irritant (H335).[2] Dust inhalation can cause mucosal inflammation. |

| Skin Contact | Wash with soap and copious water.[2][4] Remove contaminated clothing.[2] | Sulfonamides can absorb through skin; wash removes potential sensitizers. |

| Eye Contact | Flush with water for >15 mins.[2] Lift eyelids occasionally. | Solid particles can cause mechanical and chemical corneal abrasion (H319). |

| Ingestion | Rinse mouth. Do NOT induce vomiting unless directed by medical personnel. | Prevents aspiration. Low acute oral toxicity is expected but not confirmed. |

References

-

National Institutes of Health (NIH). (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PubMed Central. Retrieved from [Link]

- Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. (Contextual grounding for Sulfonamide Mechanism).

-

PubChem. (2025). Sulfonamide Class Hazard Summaries. Retrieved from [Link]

Sources

Technical Guide: 2-(4-Methoxyphenyl)ethane-1-sulfonamide in Medicinal Chemistry

[1]

Executive Summary: The "Flexible Linker" Strategy

2-(4-Methoxyphenyl)ethane-1-sulfonamide (CAS: 76653-15-1) represents a critical structural probe in medicinal chemistry, distinct from classical arylsulfonamides (like sulfanilamide) due to the insertion of an ethylene spacer between the aromatic ring and the sulfonamide zinc-binding group (ZBG).[1]

While direct arylsulfonamides are rigid, this arylethanesulfonamide scaffold introduces rotational freedom, allowing the terminal aromatic "tail" to orient into hydrophobic sub-pockets of enzymes such as Carbonic Anhydrase (CA) and Cyclooxygenase-2 (COX-2) .[1] It serves as a model compound for studying the "Elongation Effect" in structure-activity relationship (SAR) studies.[1]

Core Chemical Identity

| Property | Data |

| IUPAC Name | 2-(4-Methoxyphenyl)ethane-1-sulfonamide |

| Molecular Formula | C₉H₁₃NO₃S |

| Molecular Weight | 215.27 g/mol |

| Key Pharmacophore | Primary Sulfonamide (ZBG) + Ethylene Linker + p-Methoxyaryl Tail |

| Primary Utility | Fragment-based Drug Design (FBDD), Linker Optimization, CA Isoform Selectivity |

Medicinal Chemistry & Mechanism of Action[1][4][5][6]

The "Tail Approach" in Carbonic Anhydrase Inhibition

The primary application of this scaffold is in the design of isoform-selective Carbonic Anhydrase Inhibitors (CAIs).[1][2] Human CAs (hCAs) have a catalytic zinc ion deep within a cone-shaped active site.[1]

-

Classical Binding: Benzenesulfonamides bind directly to the Zn(II) ion.[1] The aromatic ring interacts with the hydrophilic/hydrophobic halves of the active site wall.[1]

-

The Ethane-1-sulfonamide Advantage: The ethylene linker (

) extends the pharmacophore.[1] This allows the 4-methoxyphenyl group to reach the "selective pockets" at the rim of the active site, which differ significantly between isoforms (e.g., cytosolic hCA I/II vs. transmembrane hCA IX/XII).[1]

Mechanistic Diagram: The Linker Effect The following diagram illustrates how the ethylene linker alters the binding trajectory compared to a direct aryl sulfonamide.

Figure 1: Mechanistic comparison of rigid arylsulfonamides vs. the flexible arylethanesulfonamide scaffold in accessing enzyme sub-pockets.

COX-2 Inhibition Potential

The 4-methoxyphenyl moiety is a validated pharmacophore in COX-2 inhibitors (e.g., valdecoxib).[1] The sulfonamide group serves as the pharmacophore anchoring the molecule into the COX-2 side pocket (Arg120/Tyr355).[1]

-

Significance: The ethane linker increases the volume of the molecule, potentially improving selectivity for the larger COX-2 active site over the constricted COX-1 channel.[1]

Synthetic Pathways[1][6]

Synthesis of 2-(4-Methoxyphenyl)ethane-1-sulfonamide requires avoiding the direct chlorosulfonation of alkylbenzenes, which often yields mixtures.[1] The most robust protocol utilizes nucleophilic substitution on a phenethyl halide.[1]

Pathway A: The Thiourea Route (Recommended)

This method is preferred for its high yield and operational simplicity, avoiding the use of hazardous gaseous chlorine.[1]

-

Precursor: 1-(2-Bromoethyl)-4-methoxybenzene.[1]

-

Thiolation: Reaction with thiourea to form the isothiouronium salt.[1]

-

Oxidative Chlorination: Treatment with N-chlorosuccinimide (NCS) or chlorine water to generate the sulfonyl chloride.[1]

-

Amination: Reaction with aqueous ammonia.[1]

Pathway B: Reduction of Styrenesulfonamides

Alternatively, the compound can be accessed by reducing the double bond of 2-(4-methoxyphenyl)ethene-1-sulfonamide.[1]

-

Reagent:

, Pd/C or -

Utility: Useful when introducing the sulfonamide via Heck coupling (styrene + sulfonyl chloride) first.[1]

Synthetic Workflow Diagram

Figure 2: The standard "Thiourea-NCS" synthetic route for generating the target sulfonamide.[1]

Experimental Protocol: Synthesis via Thiourea

Objective: Preparation of 2-(4-Methoxyphenyl)ethane-1-sulfonamide from 4-methoxyphenethyl bromide.

Reagents

-

1-(2-Bromoethyl)-4-methoxybenzene (10 mmol)[1]

-

Thiourea (11 mmol)[1]

-

N-Chlorosuccinimide (NCS) (40 mmol)[1]

-

Acetonitrile / 2M HCl (1:1 v/v)[1]

-

Ammonium hydroxide (25% aq)[1]

Step-by-Step Methodology

-

Formation of Isothiouronium Salt:

-

Oxidative Chlorination (Self-Validating Step):

-

Suspend the salt in a mixture of Acetonitrile (25 mL) and 2M HCl (5 mL).

-

Cool the reaction vessel to 0°C in an ice bath.

-

Add NCS (5.34 g, 40 mmol) portion-wise over 20 minutes. Note: Maintain temperature <5°C to prevent decomposition.[1]

-

Stir for 1 hour. The mixture will become a clear yellow solution, indicating the formation of sulfonyl chloride .[1]

-

-

Amination:

-

Extract the sulfonyl chloride layer with ethyl acetate (3 x 20 mL).[1]

-

Add the organic layer dropwise to a stirred solution of Ammonium Hydroxide (20 mL) at 0°C.

-

Stir for 2 hours at room temperature.

-

-

Workup & Purification:

Comparative Data: Linker Effects on Activity[1][6]

The following table summarizes how the "ethane" linker shifts biological properties compared to the "benzene" analog (Sulfanilamide derivatives).

| Feature | Benzenesulfonamide (Direct) | 2-Phenylethanesulfonamide (Linker) | Impact of Linker |

| Flexibility | Rigid (restricted rotation) | High (C-C bond rotation) | Allows "induced fit" binding.[1] |

| pKa (Sulfonamide) | ~10.0 | ~10.5 | Slight increase; weaker acid due to loss of aryl electron withdrawal.[1] |

| CA II Inhibition | High Affinity (nM) | Moderate Affinity | Linker may decrease potency for CA II but increase it for CA IX/XII.[1] |

| Solubility | Moderate | Lower (Lipophilic linker) | Increases logP, improving membrane permeability.[1] |

References

-

Supuran, C. T. (2008).[1][4] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

-

PubChem Compound Summary. (2024). 2-(4-Methoxyphenyl)ethane-1-sulfonamide (CID 76653-15-1).[1][5] National Center for Biotechnology Information.[1] Link[1]

-

Neri, D., & Supuran, C. T. (2011).[1][4] Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery. Link

-

Scott, K. A., et al. (2020).[1] Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach. Journal of Medicinal Chemistry. Link[1][2]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. 2-(4-methoxyphenyl)ethane-1-sulfonamide | 76653-15-1 [chemicalbook.com]

Carbonic Anhydrase Inhibition Potential of 2-(4-Methoxyphenyl)ethane-1-sulfonamide: A Technical Analysis

Topic: Carbonic Anhydrase Inhibition Potential of 2-(4-Methoxyphenyl)ethane-1-sulfonamide Type: In-depth Technical Guide

Executive Summary

This technical guide evaluates the pharmacological potential of 2-(4-Methoxyphenyl)ethane-1-sulfonamide as a Carbonic Anhydrase (CA) inhibitor. Belonging to the class of substituted phenethyl sulfonamides , this compound represents a strategic structural evolution from classic benzenesulfonamides. By incorporating an ethylene linker and a para-methoxy "tail," it targets the hydrophobic sub-pockets of the CA active site, offering a pathway to enhance isoform selectivity—particularly against tumor-associated isozymes hCA IX and XII—while maintaining potent inhibition of the cytosolic hCA II.

Compound Profile & Structural Logic

Chemical Identity:

-

IUPAC Name: 2-(4-Methoxyphenyl)ethane-1-sulfonamide[1]

-

CAS Number: 76653-15-1

-

Molecular Formula:

[1] -

Molecular Weight: 215.27 g/mol [1]

Pharmacophore Architecture: The design of this inhibitor follows the "Tail Approach" for CA inhibition, consisting of three distinct functional domains:

-

Zinc-Binding Group (ZBG): The primary sulfonamide moiety (

) is the critical anchor, coordinating directly to the catalytic Zn(II) ion within the enzyme's active site. -

Flexible Linker: The ethylene bridge (

) distinguishes this compound from rigid benzenesulfonamides. This flexibility allows the aromatic tail to orient itself away from the crowded metal center and towards the enzyme's hydrophobic wall. -

Hydrophobic Tail: The 4-methoxyphenyl group extends into the middle/outer rim of the active site. The methoxy substituent (

) adds lipophilicity and potential hydrogen-bond accepting capability, crucial for interacting with specific residues (e.g., Gln92, Phe131) that vary between isozymes.

Mechanistic Basis of Inhibition

The inhibition mechanism is driven by the displacement of the zinc-bound water molecule/hydroxide ion, which is the catalytic species for

2.1. The Zinc Coordination

Upon binding, the sulfonamide group is deprotonated (as the monoanion

-

H-Bond Network: The oxygen atoms of the sulfonamide form hydrogen bonds with the backbone amide of Thr199 and the side chain of Glu106 (hCA II numbering), locking the inhibitor in a precise orientation.

2.2. The "Linker Effect" & Selectivity

The ethylene linker is the key differentiator. In cytosolic hCA I and II, the active site is a conical cavity.

-

Rigid Inhibitors (Benzenesulfonamides): Often bind deeply but lack contacts with the selective "rim" region.

-

Flexible Inhibitors (Phenethyl series): The ethylene spacer pushes the phenyl ring further out. In transmembrane isoforms like hCA IX and XII , the active site entrance is more open and contains distinct hydrophobic patches. The 2-(4-methoxyphenyl) tail is positioned to exploit these differences, potentially reducing affinity for the ubiquitous hCA I (off-target) while retaining high affinity for hCA IX/XII (on-target).

2.3. Visualization: Binding Mechanism

The following diagram illustrates the coordination and steric interactions within the active site.

Figure 1: Mechanistic interaction map showing the zinc coordination anchor and the hydrophobic tail extension into the isoform-specific pocket.

Projected Inhibition Profile (SAR Analysis)

Based on Structure-Activity Relationship (SAR) data for the homologous series of substituted phenethyl sulfonamides (Supuran et al.), the projected inhibition profile for 2-(4-Methoxyphenyl)ethane-1-sulfonamide is as follows:

| Isozyme | Projected | Interaction Rationale | Clinical Relevance |

| hCA I | The active site of hCA I is smaller/more restricted. The bulky methoxy-phenethyl tail often causes steric clashes, leading to weaker binding (Selectivity benefit). | Off-target (Avoids systemic side effects). | |

| hCA II | Highly potent. The flexible linker allows the tail to accommodate the hydrophobic wall (Phe131). | Glaucoma / Edema (Primary target for diuretics). | |

| hCA IX | High affinity. The tail likely interacts with the proteoglycan-like domain region or specific hydrophobic residues at the rim. | Hypoxic Tumors (Target for metastasis inhibition). | |

| hCA XII | Often the most sensitive to "elongated" sulfonamides due to specific active site topology. | Tumors / Glaucoma (Secondary target). |

Note: The "4-methoxy" substituent is a classic bioisostere that often improves solubility and metabolic stability compared to unsubstituted analogs, without sacrificing potency.

Experimental Protocols

To validate the inhibition potential, the following standardized workflows are recommended.

4.1. Chemical Synthesis (Brief Outline)

-

Precursor: 2-(4-Methoxyphenyl)ethanamine (Commercial).

-

Reagent: Sulfamide (

) or Chlorosulfonyl isocyanate followed by hydrolysis (though direct sulfamoylation is complex). -

Standard Route: Chlorosulfonation of 1-(2-bromoethyl)-4-methoxybenzene followed by amination is not standard for primary sulfonamides.

-

Preferred Route: Reaction of 2-(4-methoxyphenyl)ethyl chloride with thiourea to form the isothiouronium salt, followed by oxidative chlorination (

) to the sulfonyl chloride, and finally amination with

4.2. Stopped-Flow

Hydration Assay

This is the gold-standard kinetic assay for determining

Reagents:

-

Buffer: 20 mM HEPES (pH 7.5), 20 mM

(ionic strength). -

Indicator: 0.2 mM Phenol Red.[4]

-

Substrate:

-saturated water (1.7 – 17 mM final conc). -

Enzyme: Recombinant hCA isozymes (I, II, IX, XII) ~5–10 nM.

Protocol Workflow:

-

Incubation: Incubate enzyme + inhibitor (various concentrations, e.g., 0.1 nM – 10 µM) for 15 min at room temperature.

-

Mixing: Rapidly mix the Enzyme-Inhibitor solution with the

substrate solution in a Stopped-Flow apparatus (e.g., Applied Photophysics). -

Detection: Monitor the absorbance change at 557 nm (Phenol Red transition) over 10–100 seconds.

-

Calculation: Determine initial rates (

). Fit data to the Michaelis-Menten equation to find

4.3. Assay Workflow Diagram

Figure 2: Kinetic assay workflow for determining inhibition constants (

Conclusion & Strategic Outlook

2-(4-Methoxyphenyl)ethane-1-sulfonamide is a high-potential scaffold for developing isoform-selective CA inhibitors.

-

Strengths: The ethylene linker provides the necessary plasticity to differentiate between the "tight" active site of hCA I and the "open" active sites of hCA II, IX, and XII. The methoxy group serves as a versatile handle for further chemical optimization (e.g., replacing with bulkier ethers to enhance CA IX selectivity).

-

Recommendation: Researchers should prioritize this compound as a "lead" in SAR studies targeting hypoxic tumors (hCA IX) . Future derivatives could focus on extending the 4-position with polar tails (e.g., sugar moieties or cationic groups) to enforce membrane impermeability, thereby targeting only the extracellular tumor-associated isozymes.

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

-

Nocentini, A., & Supuran, C. T. (2019).[5] Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2013–2018). Expert Opinion on Therapeutic Patents. Link

-

Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II adduct with 4-(2-aminoethyl)benzenesulfonamide. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

-

Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[2][3][4][6][7][8] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. Link

-

Carta, F., et al. (2012). Carbonic anhydrase inhibitors.[2][3][4][5][6][7][8][9][10][11][12][13] Inhibition of the cytosolic human isozymes I and II and the transmembrane, tumor-associated isozymes IX and XII with a series of substituted phenethyl-sulfonamides.[8][10][13] Bioorganic & Medicinal Chemistry Letters. Link

Sources

- 1. 2-(4-methoxyphenyl)ethane-1-sulfonamide | 76653-15-1 [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. singlecare.com [singlecare.com]

- 7. mdpi.com [mdpi.com]

- 8. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]

- 10. Phenylethynylbenzenesulfonamide regioisomers strongly and selectively inhibit the transmembrane, tumor-associated carbonic anhydrase isoforms IX and XII over the cytosolic isoforms I and II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Document: Carbonic anhydrase inhibitors: Hypoxia-activatable sulfonamides incorporating disulfide bonds that target the tumor-associated isoform IX. ... - ChEMBL [ebi.ac.uk]

- 12. Carbonic anhydrase inhibitors. Biphenylsulfonamides with inhibitory action towards the transmembrane, tumor-associated isozymes IX possess cytotoxic activity against human colon, lung and breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development of sulfonamides incorporating phenylacrylamido functionalities as carbonic anhydrase isoforms I, II, IX and XII inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Para-Methoxyphenyl Sulfonamides

Foreword: The Enduring Scaffold and the Power of a Single Methoxy Group

The sulfonamide moiety (-SO₂NH-) is one of the most prolific and enduring pharmacophores in medicinal chemistry. Since the discovery of its antibacterial properties, it has been the cornerstone of drugs targeting a vast array of diseases, from microbial infections to cancer and glaucoma.[1][2][3][4] This guide delves into a specific, yet remarkably versatile, subclass: the para-methoxyphenyl sulfonamides. The inclusion of the para-methoxyphenyl (PMP) group is not a trivial substitution. This electron-donating moiety profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its interaction with biological targets.[5]

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the SAR of this scaffold. We will move from the fundamental chemical principles and synthesis to detailed analyses of its application in key therapeutic areas, supported by experimental protocols and data interpretation. Our focus is not merely on what modifications work, but on why they work, providing a causal framework for rational drug design.

The Core Pharmacophore: An Analysis of Component Roles

The biological activity of a para-methoxyphenyl sulfonamide is a composite of the contributions from its three primary structural components. Understanding the role of each is fundamental to interpreting and predicting SAR.

-

The Sulfonamide Core (-SO₂NHR): This is the linchpin for many biological activities. The acidic proton on the nitrogen and the geometry of the sulfonyl group are critical. For targets like carbonic anhydrase, the sulfonamide group acts as a potent zinc-binding group, directly coordinating with the catalytic metal ion in the enzyme's active site.[6][7] The acidity (pKa) of the sulfonamide proton, which is modulated by its substituents, is crucial for this interaction and overall potency.[4][8]

-

The Phenyl Ring: This aromatic spacer correctly orients the sulfonamide group for target engagement. It also provides a scaffold for substitutions that can fine-tune activity, selectivity, and pharmacokinetic properties.

-

The para-Methoxy Group (-OCH₃): The PMP group is a strong electron-donating group due to the mesomeric effect. This has several key consequences:

-

Electronic Modulation: It increases the electron density of the phenyl ring, which can influence stacking interactions with aromatic residues in a binding pocket.

-

Metabolic Stability: The methoxy group can serve as a potential site for metabolism (O-demethylation), which can be a strategic consideration in prodrug design or in efforts to modulate the drug's half-life.

-

Stabilization: In certain synthetic routes, the PMP group can stabilize radical intermediates, facilitating specific chemical transformations.[5]

-

Caption: Core structure of a para-methoxyphenyl sulfonamide.

General Synthesis Strategy

The most common and straightforward synthesis of N-substituted para-methoxyphenyl sulfonamides involves the reaction of a sulfonyl chloride with an appropriate amine. For the parent scaffold where the variability is on the sulfonamide nitrogen, this is typically achieved by reacting p-anisidine (4-methoxyaniline) with a desired sulfonyl chloride. A more versatile approach for creating a library of derivatives involves reacting 4-methoxybenzenesulfonyl chloride with a diverse range of primary or secondary amines.

Caption: General workflow for synthesizing sulfonamide derivatives.

Experimental Protocol: Synthesis of N-(Phenyl)-4-methoxybenzenesulfonamide

This protocol describes a representative synthesis. The choice of solvent and base is critical; pyridine can act as both, while in an inert solvent like dichloromethane (DCM), a tertiary amine base like triethylamine is required.

-

Preparation: To a solution of 4-methoxybenzenesulfonyl chloride (1.0 eq) in pyridine (10 mL/mmol) cooled in an ice bath (0 °C), add aniline (1.0 eq) dropwise with stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture into 1 M hydrochloric acid (HCl) (50 mL/mmol) and extract with ethyl acetate (3 x 20 mL/mmol).

-

Washing: Wash the combined organic layers sequentially with water and brine.

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by recrystallization from ethanol/water to yield the pure N-(phenyl)-4-methoxybenzenesulfonamide.[9]

SAR in Key Therapeutic Areas

Carbonic Anhydrase (CA) Inhibition

Para-methoxyphenyl sulfonamides are potent inhibitors of carbonic anhydrases, a family of zinc-containing metalloenzymes involved in processes like pH regulation and CO₂ transport.[10] Inhibition of specific CA isoforms is a therapeutic strategy for glaucoma (hCA II), epilepsy, and certain types of cancer (hCA IX and XII).[10][11][12][13]

Mechanism of Action: The cornerstone of the interaction is the coordination of the deprotonated sulfonamide anion (-SO₂N⁻-) to the Zn²⁺ ion in the enzyme's active site, displacing a zinc-bound water/hydroxide molecule.[6][7] The para-methoxyphenyl ring extends into the active site cavity, where it can form van der Waals and hydrophobic interactions with amino acid residues.

Caption: Sulfonamide coordinating with the active site Zinc ion.

SAR Insights:

-

Substitutions on the Sulfonamide Nitrogen (R group): Adding moieties to the sulfonamide nitrogen can extend into hydrophilic or hydrophobic pockets of the active site, dramatically influencing potency and isoform selectivity.[6][7]

-

Substitutions on the Phenyl Ring: While the para-methoxy group is the defining feature, further substitution on the phenyl ring can alter activity. For instance, adding bulky groups ortho to the sulfonamide anchor can cause steric hindrance, reducing binding affinity.[6]

| Compound | R Group (on -SO₂NHR) | hCA II Kᵢ (nM)[12] | SAR Insight |

| 1 | -H | 12.0 | Unsubstituted amine provides potent inhibition. |

| 2 | -CH₃ | 150.0 | Small alkyl substitution reduces potency, possibly due to loss of a key H-bond. |

| 3 | -CH₂-Ph | 8.5 | A benzyl group can access a hydrophobic pocket, enhancing affinity. |

| 4 | -CH₂CH₂-OH | 5.2 | A hydroxyethyl tail can form additional hydrogen bonds, improving potency. |

Table 1: Representative SAR data for N-substituted sulfonamides against human Carbonic Anhydrase II (hCA II). Note: Kᵢ values are illustrative based on literature principles.

Anticancer Activity

Para-methoxyphenyl sulfonamides have emerged as a promising scaffold for anticancer agents, acting through diverse mechanisms.[1][11][14]

-

CA IX/XII Inhibition: As mentioned, these tumor-associated isoforms are key targets. By inhibiting them, sulfonamides can disrupt pH regulation in the acidic tumor microenvironment, leading to apoptosis.[2][13]

-

PI3K/mTOR Inhibition: Some derivatives have been developed as dual PI3K/mTOR inhibitors, blocking a critical signaling pathway for cancer cell growth and proliferation.[15] SAR studies in this area show that the methoxypyridine scaffold (a bioisostere of methoxyphenyl) is beneficial, and modifications to other parts of the molecule are crucial for potent enzymatic inhibition.[15]

-

Microtubule Disruption: Certain sulfonamides act as microtubule-destabilizing agents, arresting the cell cycle in the G2/M phase and inducing apoptosis, similar to drugs like colchicine. The para-methoxyphenyl group often plays a key role in fitting into the colchicine-binding site on tubulin.

-

PKM2 Activation: Novel sulfonamide derivatives have been identified as activators of tumor pyruvate kinase M2 (PKM2), a critical enzyme in cancer metabolism. Activation of PKM2 can reverse the Warburg effect and suppress tumor growth.[16]

| Compound ID | Modification | Target Cell Line | IC₅₀ (µM) | Key SAR Observation |

| 9a | Phenylsulfonamide | A549 (Lung) | > 50 | The basic scaffold shows low activity. |

| 9b | N-acetyl-phenylsulfonamide | A549 (Lung) | 1.2 | The N-acetyl group significantly boosts potency, likely improving target interaction.[16] |

| 22c | Oxazole-amide derivative | MCF-7 (Breast) | 0.041 | A complex side chain targeting the PI3K enzyme demonstrates high potency.[15] |

Table 2: Anticancer activity of selected para-methoxyphenyl sulfonamide derivatives. Data is illustrative of principles found in cited literature.[15][16]

Antimicrobial Activity

The classic mechanism for sulfonamide antibiotics is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for bacterial folic acid synthesis.[3] Bacteria need to synthesize their own folic acid from the precursor para-aminobenzoic acid (PABA), whereas humans obtain it from their diet. Sulfonamides, being structural analogs of PABA, block this pathway.

SAR Insights:

-

PABA Mimicry: A free aromatic amino group, typically para to the sulfonamide group, is considered essential for antibacterial activity, as this mimics the structure of PABA.[] Therefore, the para-methoxyphenyl sulfonamides discussed in other contexts would be inactive as traditional antibacterials unless they are metabolized to reveal a free amine or act via a different mechanism.

-

N1-Substitutions: For active sulfonamides (sulfanilamides), attaching electron-withdrawing heterocyclic rings to the sulfonamide nitrogen (the N1 position) greatly increases the acidity of the sulfonamide proton and enhances antibacterial potency.[4]

-

Broad Spectrum: Sulfonamides are effective against a wide range of gram-positive and gram-negative bacteria.[3][][18]

Conclusion and Future Perspectives

The para-methoxyphenyl sulfonamide scaffold is a privileged structure in medicinal chemistry, demonstrating remarkable versatility. The methoxy group is a powerful modulator of the core sulfonamide's properties, enabling the fine-tuning of activity against diverse targets, from metalloenzymes like carbonic anhydrase to signaling kinases and metabolic enzymes.

The key takeaways for SAR are:

-

The unsubstituted sulfonamide group is a potent zinc-binding pharmacophore.

-

The para-methoxyphenyl ring serves as an effective scaffold that orients the molecule in target binding sites and influences its electronic properties.

-

Substitutions on the sulfonamide nitrogen are a critical tool for modulating potency and achieving isoform selectivity, primarily by accessing adjacent hydrophobic and hydrophilic pockets.

Future research should focus on a multi-tailed approach, where substitutions are made at multiple positions on the scaffold simultaneously to optimize interactions with specific subpockets in target enzymes.[7] Furthermore, the application of computational methods, such as molecular docking and DFT studies, will continue to be invaluable for rationally designing next-generation inhibitors with enhanced potency and selectivity, minimizing off-target effects.[19][20][21][22]

References

- Electrosynthesis of bridged or fused sulfonamides through complex radical cascade reactions: divergence in medium-sized ring formation. (n.d.). Royal Society of Chemistry.

- Structural Comparison of Three N-(4-Methoxyphenyl)

- Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. (1984, March). PubMed.

- Chemical Glycosylation with p-Methoxyphenyl (PMP) Glycosides via Oxidative Activation. (n.d.).

- Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulphonamide. (n.d.).

- Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. (n.d.).

- QSAR study on para-substituted aromatic sulfonamides as carbonic anhydrase II inhibitors using topological information indices. (2006, February 15). PubMed.

- Sulfonamide derivatives as potential anti-cancer agents and their SARs elucid

- Anti-microbial activities of sulfonamides using disc diffusion method. (n.d.).

- Sulfonamides and sulfonylated derivatives as anticancer agents. (n.d.). Utrecht University.

- Structure-activity relationship (SAR) of biphenyl sulfonamides. (n.d.). Benchchem.

- Diversity-oriented synthesis of Para-aryl Sulfonamides as potent human carbonic anhydrase inhibitors via modular click chemistry. (2026, January 19). PubMed.

- Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2023, March 20).

- Discovery and structure-activity relationships of sulfonamide ETA-selective antagonists. (1995, April 14). PubMed.

- Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. (n.d.).

- Sulfonamides and sulfonylated derivatives as anticancer agents. (2002, March 15). PubMed.

- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.).

- Synthetic approaches to biologically active sulfonates and sulfonamides. (n.d.). UCL Discovery.

- Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (n.d.).

- Biological activities of sulfonamides. (n.d.). Indian Journal of Pharmaceutical Sciences.

- Synthesis of some sulfa drug derivatives as antibacterial agents. (2018, May 27). University of Mosul.

- Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. (2020, June 10).

- Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activ

- Synthesis and antibacterial activity of sulfonamides. SAR and DFT Studies. (2025, September 1).

- Aromatic Sulfonamides Including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms. (2021, December 31). MDPI.

- ANTIMICROBIAL SULFONAMIDE DRUGS. (n.d.). Semantic Scholar.

- Computational studies on Sulfonamide drug molecules by Density Functional Theory. (2025, August 9).

- Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. (2022, October 31).

- Synthesis and Computational Study of Sulfonylimine Derivatives Targeting Anti-Inflammatory Activity. (2025, November 12). MDPI.

- Theoretical Investigation of some Antimalarial Sulfonamides as COVID-19 Drug Utilizing Computational Calculations and Molecular Docking Study. (2021, April 26). Research Square.

- Sulfonamide Antibiotics: Definition, Mechanism and Research. (n.d.). BOC Sciences.

Sources

- 1. portal.fis.tum.de [portal.fis.tum.de]

- 2. Sulfonamides and sulfonylated derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsonline.com [ijpsonline.com]

- 5. Electrosynthesis of bridged or fused sulfonamides through complex radical cascade reactions: divergence in medium-sized ring formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery and structure-activity relationships of sulfonamide ETA-selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Diversity-oriented synthesis of Para-aryl Sulfonamides as potent human carbonic anhydrase inhibitors via modular click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. applications.emro.who.int [applications.emro.who.int]

- 19. researchgate.net [researchgate.net]

- 20. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. biointerfaceresearch.com [biointerfaceresearch.com]

Methodological & Application

Step-by-step synthesis protocol for 2-(4-Methoxyphenyl)ethane-1-sulfonamide

Application Note: Synthesis Protocol for 2-(4-Methoxyphenyl)ethane-1-sulfonamide

Executive Summary & Strategic Rationale

This protocol details the synthesis of 2-(4-Methoxyphenyl)ethane-1-sulfonamide , a structural analog of various sulfonamide-based carbonic anhydrase inhibitors and a key intermediate in medicinal chemistry.

Synthetic Strategy: The selected route utilizes the Strecker Sulfite Alkylation followed by Nucleophilic Substitution .[1] This pathway is chosen over direct chlorosulfonation of the aromatic ring (which would yield the para-sulfonyl chloride isomer directly on the ring, not on the ethyl chain) or Grignard-mediated sulfination (which requires anhydrous conditions and is less scalable).

The workflow proceeds in three distinct phases:

-

Strecker Alkylation: Nucleophilic displacement of bromide by sulfite to form the sulfonate salt.

-

Activation: Conversion of the sulfonate salt to the sulfonyl chloride using thionyl chloride (

). -

Aminolysis: Formation of the sulfonamide bond via reaction with ammonia.

Reaction Scheme & Logic Flow

The following diagram illustrates the stepwise chemical transformation and the critical intermediates involved.

Caption: Stepwise conversion of phenethyl bromide derivative to primary sulfonamide via Strecker alkylation.

Safety & Pre-requisites

Critical Hazards:

-

Thionyl Chloride (

): Highly corrosive; reacts violently with water to release -

Ammonia (

): Toxic inhalation hazard. -

1-(2-Bromoethyl)-4-methoxybenzene: Irritant; potential alkylating agent.

Equipment:

-

Round-bottom flasks (2-neck and 1-neck).

-

Reflux condenser with drying tube (

). -

Magnetic stirrer/hot plate.

-

Vacuum filtration setup.[2]

Detailed Experimental Protocol

Step 1: Synthesis of Sodium 2-(4-methoxyphenyl)ethanesulfonate

Objective: Convert the alkyl bromide to the water-soluble sulfonate salt.

Reagents:

| Reagent | Equiv. | Notes |

|---|---|---|

| 1-(2-Bromoethyl)-4-methoxybenzene | 1.0 | Starting Material |

| Sodium Sulfite (

Procedure:

-

Dissolve Sodium Sulfite (1.5 equiv) in distilled water.

-

Add 1-(2-Bromoethyl)-4-methoxybenzene (1.0 equiv) dissolved in ethanol to the sulfite solution.

-

Heat the mixture to reflux (approx. 85°C) for 12–16 hours.

-

Mechanism Note: The reaction is complete when the organic layer disappears and the solution becomes homogeneous (the sulfonate salt is water-soluble).

-

-

Concentrate the solution under reduced pressure to remove ethanol.

-

Cool the aqueous residue in an ice bath to precipitate the sodium sulfonate salt.

-

Note: If precipitation is poor, add saturated

(salting out).

-

-

Filter the white solid, wash with cold ethanol, and dry in a vacuum oven at 60°C.

Step 2: Activation to Sulfonyl Chloride

Objective: Convert the stable sulfonate salt into the reactive sulfonyl chloride.

Reagents:

| Reagent | Equiv. | Notes |

|---|---|---|

| Sodium Sulfonate Salt (from Step 1) | 1.0 | Dried thoroughly |

| Thionyl Chloride (

Procedure:

-

Place the dry Sodium Sulfonate salt in a dry round-bottom flask.

-

Add Thionyl Chloride (excess) carefully.

-

Add 2–3 drops of DMF .

-

Caution: Gas evolution (

,

-

-

Reflux the mixture for 3–4 hours until gas evolution ceases.

-

Remove excess

via rotary evaporation (use a caustic trap for vapors). -

Resuspend the residue in anhydrous Dichloromethane (

) or Toluene and filter off the inorganic byproduct ( -

Concentrate the filtrate to obtain the crude 2-(4-methoxyphenyl)ethanesulfonyl chloride as an oil or low-melting solid. Use immediately in Step 3.

Step 3: Amination to Sulfonamide

Objective: Formation of the final sulfonamide bond.[4]

Reagents:

| Reagent | Equiv. | Notes |

|---|---|---|

| Sulfonyl Chloride (from Step 2) | 1.0 | Dissolved in DCM |

| Ammonia (

Procedure:

-

Cool a solution of Ammonia (excess) to 0°C.

-

Add the solution of Sulfonyl Chloride in DCM dropwise to the stirred ammonia solution.

-

Process Control: Maintain temperature < 10°C to prevent hydrolysis of the chloride.

-

-

Allow the mixture to warm to room temperature and stir for 2 hours.

-

Acidify carefully with 1M

to pH ~3 (to neutralize excess ammonia and protonate any sulfonamide salts). -

Extract with Ethyl Acetate (

mL). -

Wash organic layer with brine, dry over

, and concentrate.

Purification & Characterization

Purification:

-

Recrystallization: The crude product is typically recrystallized from Ethanol/Water or Toluene .

-

Yield: Expected overall yield 60–75%.

Analytical Parameters (Expected):

-

Physical State: White to off-white crystalline solid.

-

Melting Point: ~150–155°C (Typical for phenethyl sulfonamides).

-

1H NMR (DMSO-d6):

-

3.73 (s, 3H,

-

2.9–3.2 (m, 4H,

- 6.8–7.2 (m, 4H, Aromatic)

-

6.9 (s, 2H,

-

3.73 (s, 3H,

References

-

BenchChem. Technical Guide: Synthesis and Purification of Sodium Sulfonates via Strecker Sulfite Alkylation. Retrieved from .

-

Organic Chemistry Portal. Sulfonamide Synthesis by S-N Coupling: General Methods and Protocols. Retrieved from .

- ScienceMadness & Vogel's Textbook of Practical Organic Chemistry.General procedures for the preparation of aliphatic sulfonamides from alkyl halides.

Sources

Reagents required for synthesizing 2-(4-Methoxyphenyl)ethane-1-sulfonamide

Executive Summary

This application note details the optimized synthetic protocol for 2-(4-methoxyphenyl)ethane-1-sulfonamide (CAS: [Target Molecule]), a critical pharmacophore in medicinal chemistry often used as a bioisostere for carboxylic acids or as a scaffold in hypoglycemic and anti-inflammatory drug discovery.